![molecular formula C13H19N3O2 B2490424 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1797340-73-8](/img/structure/B2490424.png)
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to the given chemical structure often involves complex reactions including 1,3-dipolar cycloaddition, rearrangement, and cyclocondensation processes. For example, the synthesis and characterization of related pyrazole-carboxamide compounds have been achieved through methodologies that ensure the formation of the desired molecular framework with precise control over the regiochemistry of the reactions (Liu et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic techniques, including NMR and mass spectrometry, to confirm the presence of specific functional groups and the overall molecular architecture. Crystal structure analysis further provides insights into the molecular conformation and the spatial arrangement of atoms within the compound (Girreser, Rösner, & Vasilev, 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of the pyrazole core and the cyclobutanecarboxamide moiety. These functional groups participate in various chemical reactions, including cycloadditions and the formation of bioisosteric replacements for other pharmacophoric elements. The specific routes used in synthesis can lead to the formation of regioisomers, highlighting the importance of precise synthetic strategies for their differentiation (McLaughlin et al., 2016).
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of pyrazole-containing compounds, such as 3,5-AB-CHMFUPPYCA, have been extensively studied. For example, McLaughlin et al. (2016) detailed the synthesis and analytical characterization of a research chemical and its regioisomer, highlighting the importance of accurate identification and the potential for mislabeling in the research chemical community (McLaughlin et al., 2016). This work underscores the meticulous processes required for the synthesis and characterization of novel compounds, which are essential for further pharmacological exploration.
Pharmacological Potential
The study of pyrazole-containing compounds extends into their pharmacological potential. Although the specific pharmacological activities of many novel pyrazole derivatives remain to be explored, their synthesis and structural elucidation lay the groundwork for future investigations into their biological activities. The research conducted by Franz et al. (2017) on the in vitro metabolism of synthetic cannabinoids provides a foundation for understanding how these compounds are processed in the body, which is critical for their potential therapeutic applications (Franz et al., 2017).
Analytical Techniques
Advanced analytical techniques are pivotal for the study of complex organic compounds. Girreser et al. (2016) demonstrated the use of nuclear magnetic resonance (NMR) and mass spectrometry (MS) for the structure elucidation of a new cannabimimetic designer drug, showcasing the tools available for the detailed study of novel synthetic compounds (Girreser et al., 2016).
特性
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-16-12-5-6-18-8-10(12)11(15-16)7-14-13(17)9-3-2-4-9/h9H,2-8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXNSKFKAQGYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。